

# Spectral Data Analysis of Benzyl Acrylate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Benzyl acrylate

Cat. No.: B108390

[Get Quote](#)

Introduction: This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectral data for **benzyl acrylate**.

**Benzyl acrylate** is an important monomer used in the synthesis of polymers with applications in coatings, adhesives, and resins. A thorough understanding of its spectral characteristics is essential for researchers, scientists, and professionals in drug development and materials science for quality control, reaction monitoring, and structural elucidation.

## Chemical Structure of Benzyl Acrylate

**Benzyl acrylate**, with the chemical formula  $C_{10}H_{10}O_2$ , consists of a benzyl group attached to an acrylate moiety. The structure contains several key functional groups that give rise to characteristic signals in NMR and FTIR spectroscopy: a vinyl group, an ester carbonyl group, a benzylic methylene group, and a monosubstituted aromatic ring.

Caption: Chemical structure of **benzyl acrylate** highlighting the acrylate and benzyl moieties.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The  $^1H$  and  $^{13}C$  NMR spectra of **benzyl acrylate** provide detailed information about the chemical environment of each proton and carbon atom.

### $^1H$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **benzyl acrylate** is characterized by signals from the vinyl, benzylic, and aromatic protons. The vinyl protons exhibit a complex splitting pattern due to geminal, cis, and trans couplings.

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.35	m	-	5H, Aromatic ( $\text{C}_6\text{H}_5$ )
~6.40	dd	$J = 17.4, 1.5$	1H, Vinyl (trans- to ester)
~6.15	dd	$J = 17.4, 10.5$	1H, Vinyl (geminal to H)
~5.85	dd	$J = 10.5, 1.5$	1H, Vinyl (cis- to ester)
~5.20	s	-	2H, Benzylic ( $-\text{CH}_2-$ )

## $^{13}\text{C}$ NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum of **benzyl acrylate** shows distinct signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the vinyl carbons.

Chemical Shift ( $\delta$ , ppm)	Assignment
~166.0	$\text{C}=\text{O}$ (Ester carbonyl)
~136.0	Quaternary Aromatic C
~130.5	Vinyl CH
~128.6	Aromatic CH
~128.2	Aromatic CH
~128.0	Vinyl $\text{CH}_2$
~66.2	Benzylic $\text{CH}_2$

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of **benzyl acrylate** shows characteristic absorption bands for the ester, vinyl, and aromatic groups.

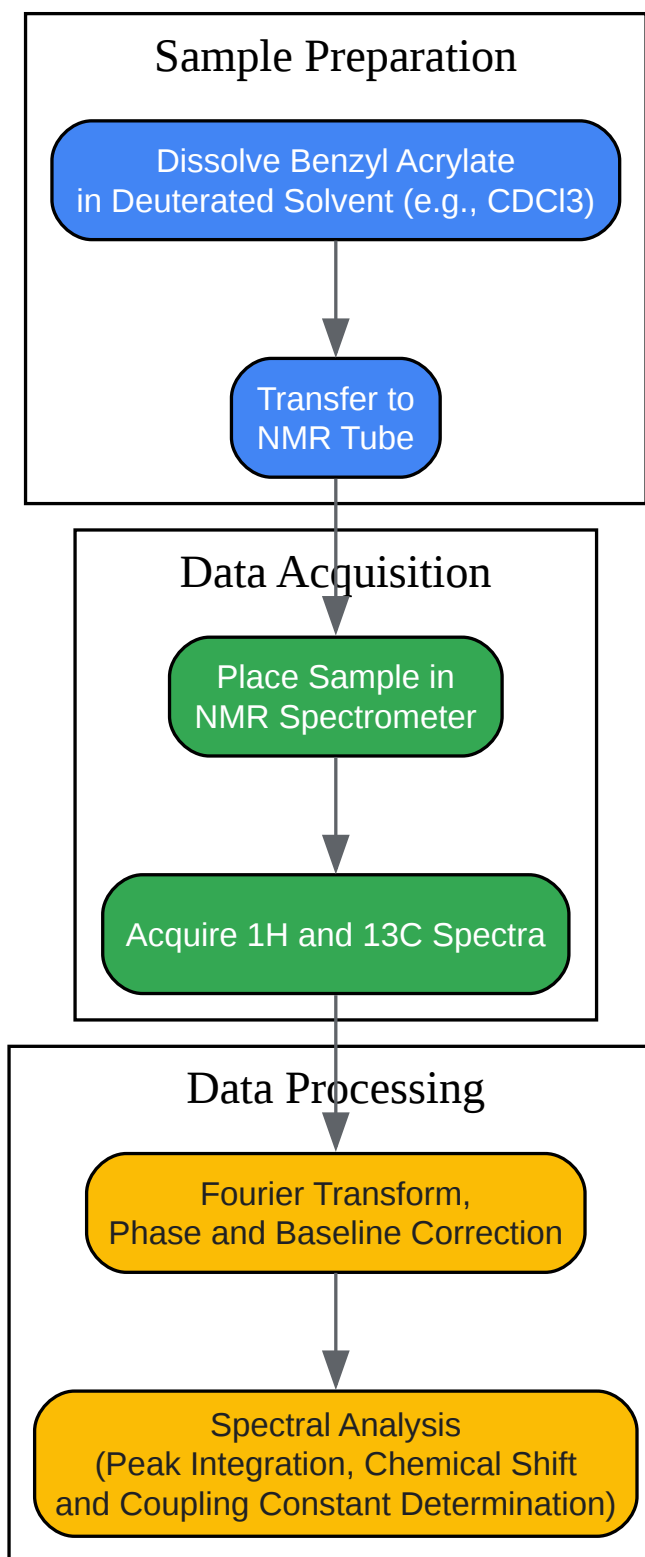
Wavenumber (cm <sup>-1</sup> )	Vibration	Functional Group
~3070	C-H stretch	Aromatic & Vinyl
~2980	C-H stretch	Aliphatic (Benzylic)
~1725	C=O stretch	Ester
~1635	C=C stretch	Alkene
~1455	C=C stretch	Aromatic Ring
~1180	C-O stretch	Ester
~985	=C-H bend	Alkene (out-of-plane)
~740, 695	C-H bend	Monosubstituted Aromatic (out-of-plane)

## Experimental Protocols

### NMR Spectroscopy

**Sample Preparation:** A solution of **benzyl acrylate** is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

**Instrumentation and Data Acquisition:** The <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons. For a standard <sup>1</sup>H NMR experiment, a sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio. For <sup>13</sup>C NMR, a larger number of scans is usually required due to the lower natural abundance of the <sup>13</sup>C isotope. The data is then processed using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.



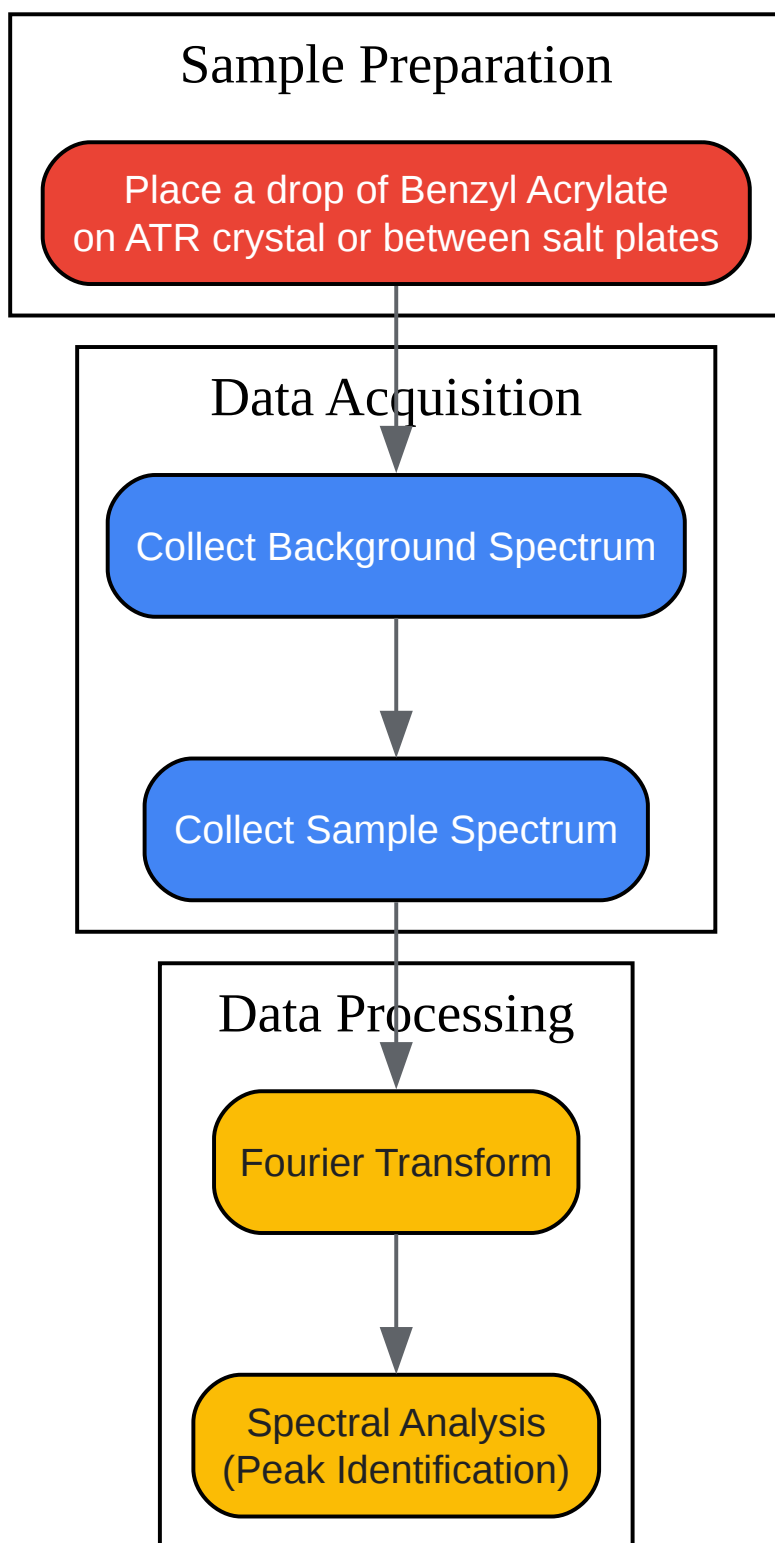
[Click to download full resolution via product page](#)

Caption: Experimental workflow for NMR spectroscopy of **benzyl acrylate**.

## FTIR Spectroscopy

**Sample Preparation:** For a liquid sample like **benzyl acrylate**, the FTIR spectrum can be obtained directly without any complex sample preparation. A common technique is Attenuated Total Reflectance (ATR), where a drop of the liquid is placed directly on the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr) for transmission measurements.

**Instrumentation and Data Acquisition:** The spectrum is recorded using an FTIR spectrometer. A background spectrum of the empty ATR crystal or clean salt plates is first collected. Then, the sample spectrum is recorded. The instrument measures the interference pattern of the infrared beam, and a Fourier transform is applied to obtain the final infrared spectrum, which plots absorbance or transmittance versus wavenumber ( $\text{cm}^{-1}$ ). Typically, multiple scans are co-added to improve the signal-to-noise ratio.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for FTIR spectroscopy of **benzyl acrylate**.

- To cite this document: BenchChem. [Spectral Data Analysis of Benzyl Acrylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b108390#spectral-data-for-benzyl-acrylate-nmr-ftir\]](https://www.benchchem.com/product/b108390#spectral-data-for-benzyl-acrylate-nmr-ftir)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)